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molecular formula C10H11ClFN B8593501 5-Chloro-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline CAS No. 77483-87-5

5-Chloro-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B8593501
M. Wt: 199.65 g/mol
InChI Key: YHYDJSSHQWUSAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04416884

Procedure details

6-Fluoro-5-acetylamino-1,2,3,4-tetrahydroquinaldine (8 g) was dissolved in a mixture of 35 ml of concentrated hydrochloric acid and 20 ml of water. After refluxing the solution for 1 hour 10 ml of an aqueous solution having dissolved therein 5 g of sodium nitrite was added dropwise to the solution under ice-cooling taking care that the reaction temperature should not exceed 5° C. After completion of the addition the reaction mixture was stirred at the same temperature as above for 1 hour and poured into a solution of 12 ml of concentrated hydrochloric acid and 10 g of cuprous hydrochloride. The mixture was allowed to react at 80° C. for 1 hour and ice-cooled. After rendering it alkaline with an aqueous 28% ammonia solution the reaction mixture was extracted with 300 ml chloroform and Celite (diatomaceous earth, produced by Johns Manville Sales Corp.). The chloroform fraction obtained was dried over anhydrous sodium sulfate and concentrated. The residue was purified through a silica gel column chromatography (silica gel: Wako C-200, a trade name for a product of Wako Junyaku Co., Ltd.; eluent: chloroform-ethanol (9:1 by volume) to obtain 3.2 g of 6-fluoro-5-chloro-1,2,3,4-tetrahydroquinaldine as light orange oily product. Production of this compound was confirmed by NMR spectral analysis and mass spectral analysis.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous hydrochloride
Quantity
10 g
Type
reactant
Reaction Step Five
Quantity
12 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3](NC(=O)C)=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]([CH3:12])[CH2:6][CH2:5]2.N([O-])=O.[Na+].N.[ClH:22]>O>[F:1][C:2]1[C:3]([Cl:22])=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]([CH3:12])[CH2:6][CH2:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
FC=1C(=C2CCC(NC2=CC1)C)NC(C)=O
Name
Quantity
35 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
aqueous solution
Quantity
10 mL
Type
reactant
Smiles
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
cuprous hydrochloride
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
12 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred at the same temperature as above for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
having dissolved
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
exceed 5° C
ADDITION
Type
ADDITION
Details
After completion of the addition the reaction mixture
CUSTOM
Type
CUSTOM
Details
to react at 80° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
ice-cooled
EXTRACTION
Type
EXTRACTION
Details
was extracted with 300 ml chloroform and Celite (diatomaceous earth, produced by Johns Manville Sales Corp.)
CUSTOM
Type
CUSTOM
Details
The chloroform fraction obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified through a silica gel column chromatography (silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C(=C2CCC(NC2=CC1)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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